molecular formula C11H7F2IO B14779705 2-(Difluoromethoxy)-5-iodonaphthalene

2-(Difluoromethoxy)-5-iodonaphthalene

Cat. No.: B14779705
M. Wt: 320.07 g/mol
InChI Key: NTDGTOLTHXHDMY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-iodonaphthalene is an organic compound that features both difluoromethoxy and iodine substituents on a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method involves the reaction of a naphthalene derivative with difluoromethyl ether and an iodine source under specific conditions. For example, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-iodonaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or tetrahydrofuran (THF). Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-iodonaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted naphthalenes and iodinated naphthalenes. Examples include:

Uniqueness

2-(Difluoromethoxy)-5-iodonaphthalene is unique due to the specific positioning of the difluoromethoxy and iodine substituents on the naphthalene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other isomers and related compounds .

Properties

Molecular Formula

C11H7F2IO

Molecular Weight

320.07 g/mol

IUPAC Name

6-(difluoromethoxy)-1-iodonaphthalene

InChI

InChI=1S/C11H7F2IO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H

InChI Key

NTDGTOLTHXHDMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)I

Origin of Product

United States

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